molecular formula C20H22FN3O2S2 B2884545 3-(4-fluorophenyl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 686772-99-6

3-(4-fluorophenyl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

货号: B2884545
CAS 编号: 686772-99-6
分子量: 419.53
InChI 键: RWBGHKSTNMHPIK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Its structure features:

  • 4-Fluorophenyl group at position 3, enhancing lipophilicity and metabolic stability.
  • Thioether linkage at position 2, contributing to redox modulation and binding affinity.
  • 4-Methylpiperidin-1-yl fragment attached via a carbonyl group, which may influence receptor selectivity and pharmacokinetics.

Synthetically, thienopyrimidinones are typically prepared via cyclocondensation of thiophene derivatives with aldehydes and amines under acidic conditions .

属性

IUPAC Name

3-(4-fluorophenyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O2S2/c1-13-6-9-23(10-7-13)17(25)12-28-20-22-16-8-11-27-18(16)19(26)24(20)15-4-2-14(21)3-5-15/h2-5,13H,6-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWBGHKSTNMHPIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes structural analogs and their key attributes, derived from evidence:

Compound Core Structure Substituents Reported Properties Reference
3-(4-Fluorophenyl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one Thieno[3,2-d]pyrimidin-4(3H)-one - 4-Fluorophenyl (C6H4F) at C3
- (4-Methylpiperidin-1-yl)ethylthio at C2
Not explicitly reported in evidence; inferred kinase/anticancer potential from class activity. N/A
3-(4-Methoxyphenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one Pyrimido[5,4-b]indol-4(5H)-one - 4-Methoxyphenyl (C6H4OMe) at C3
- Piperidin-1-yl-ethylthio at C2
Computational studies suggest oral bioavailability and drug-like properties.
3-(4-Ethoxyphenyl)-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one Thieno[3,2-d]pyrimidin-4(3H)-one - 4-Ethoxyphenyl (C6H4OEt) at C3
- Morpholinoethylthio at C2
Structural analog with morpholine replacing methylpiperidine; likely altered solubility.
3-(2-Phenylethyl)-2-thioxo-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one Cyclopenta-thieno[2,3-d]pyrimidin-4-one - 2-Phenylethyl at C3
- Thioxo at C2
No pharmacological data; cyclopenta fusion may enhance rigidity and target binding.
3-Isobutyl-2-mercapto-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one Thieno[2,3-d]pyrimidin-4(3H)-one - Isobutyl at C3
- Phenyl at C6
Cytotoxicity evaluated in HL-7702, MCF-7, and A549 cell lines (IC50 ~10–50 μM) .

Key Observations:

Substituent Effects on Activity :

  • The 4-fluorophenyl group in the target compound may confer greater metabolic stability compared to 4-methoxyphenyl (e.g., ) or 4-ethoxyphenyl (e.g., ) analogs, as fluorine reduces oxidative metabolism .
  • Replacement of 4-methylpiperidine with morpholine (as in ) could alter solubility and CNS penetration due to morpholine’s polar oxygen atom.

Thioether vs. Thioxo Modifications :

  • The thioether linkage (-S-CH2-CO-piperidine) in the target compound may enhance stability compared to thioxo (-S=O) derivatives (e.g., ), which are prone to oxidation.

Biological Activity: While direct data for the target compound is lacking, structurally similar thienopyrimidinones exhibit cytotoxic activity against cancer cell lines (e.g., ). Isobutyl and phenyl substituents at C3/C6 () showed moderate cytotoxicity (IC50 10–50 μM), suggesting that the target compound’s 4-fluorophenyl and methylpiperidine groups may improve potency.

Synthetic Accessibility: Thienopyrimidinones are synthesized via three-step schemes involving oxazine-dione intermediates and nucleophilic substitution (e.g., ). The target compound’s synthesis likely follows analogous routes.

常见问题

Q. What are the optimal reaction conditions for synthesizing this compound, and how can side products be minimized?

The synthesis involves multi-step reactions, with critical optimization of:

  • Temperature : Reactions often proceed under reflux (e.g., 80–100°C) or at controlled room temperature, depending on precursor reactivity .
  • Solvent choice : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to enhance nucleophilic substitution and thioether bond formation .
  • Reaction time : Extended durations (12–24 hours) improve yields but require monitoring via TLC or HPLC to prevent over-reaction .
  • Catalysts : Acidic conditions (e.g., p-toluenesulfonic acid) accelerate cyclization steps in thieno-pyrimidine core formation .

Q. Which characterization techniques are essential for confirming the compound’s structural integrity?

A combination of spectroscopic and analytical methods is required:

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., 4-fluorophenyl, methylpiperidinyl) and confirms thioether linkage .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • Infrared (IR) spectroscopy : Detects functional groups like carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~600 cm⁻¹) .
  • X-ray crystallography : Resolves 3D conformation, critical for understanding steric effects in biological interactions .

Q. How does the 4-fluorophenyl substituent influence the compound’s physicochemical properties?

  • Lipophilicity : The fluorine atom enhances membrane permeability due to its electronegativity and small size, improving cellular uptake .
  • Electron-withdrawing effects : Stabilizes the thieno-pyrimidine core, reducing susceptibility to oxidative degradation .
  • Bioisosteric potential : Mimics phenyl groups in target binding while offering metabolic stability .

Advanced Research Questions

Q. How can molecular docking studies predict the compound’s interaction with biological targets?

  • Target selection : Prioritize enzymes/receptors with structural homology to known thieno-pyrimidine targets (e.g., kinases, GPCRs) .
  • Docking software : Use AutoDock Vina or Schrödinger Suite for binding affinity calculations, focusing on key residues (e.g., ATP-binding pockets in kinases) .
  • Validation : Cross-reference docking scores with in vitro assays (e.g., enzyme inhibition IC₅₀) to refine computational models .

Q. What experimental strategies address discrepancies between in vitro and in vivo efficacy data?

  • Metabolic stability assays : Use liver microsomes to identify cytochrome P450-mediated degradation pathways .
  • Formulation optimization : Encapsulate the compound in liposomes or PEGylated nanoparticles to improve bioavailability .
  • Pharmacokinetic profiling : Measure plasma half-life, Cmax, and tissue distribution in rodent models to correlate with in vitro potency .

Q. How do structural modifications of the methylpiperidinyl group impact pharmacokinetic properties?

  • Steric effects : Bulky substituents (e.g., 4-methylpiperidinyl) may hinder target binding but improve metabolic stability by shielding labile bonds .
  • Solubility : Introducing hydrophilic groups (e.g., hydroxyl) on the piperidine ring enhances aqueous solubility but may reduce blood-brain barrier penetration .
  • SAR studies : Systematic replacement with azetidine or morpholine analogs can reveal optimal balance between potency and ADME profiles .

Q. What computational methods predict the compound’s stability under varying pH and temperature conditions?

  • DFT calculations : Model hydrolysis or oxidation pathways at different pH levels (e.g., acidic vs. physiological conditions) .
  • Accelerated stability testing : Expose the compound to stress conditions (40°C/75% RH) and monitor degradation via HPLC-MS to identify vulnerable sites .

Key Considerations for Data Interpretation

  • Contradictory bioactivity data : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) .
  • Batch variability : Ensure synthetic reproducibility by standardizing purification methods (e.g., column chromatography with consistent solvent gradients) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。